(4S)-4-[(3-fluorophenyl)methyl]-L-Proline
Description
Structure
3D Structure
Properties
CAS No. |
688007-58-1 |
|---|---|
Molecular Formula |
C12H14FNO2 |
Molecular Weight |
223.24 g/mol |
IUPAC Name |
(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11-/m0/s1 |
InChI Key |
RGFRGRZSMVXTLF-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)F |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Conformational Biasing and Structural Characterization in 4s 4 3 Fluorophenyl Methyl L Proline Systems
Influence of 4-Substitution and Fluorine on Pyrrolidine (B122466) Ring Puckering
The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary envelope conformations: Cγ-endo (where the Cγ atom is puckered on the same side as the carboxyl group) and Cγ-exo (where the Cγ atom is puckered on the opposite side). nih.gov The energy difference between these states in unsubstituted proline is small, approximately 0.5 kcal/mol, allowing for rapid interconversion at room temperature. nih.gov However, the introduction of an electronegative substituent like fluorine at the C4 position dramatically biases this equilibrium. wisc.edunih.gov
The stereochemistry of the fluorine atom at the 4-position dictates the preferred ring pucker. For (2S, 4S)-4-fluoroproline (4S-FPro or flp), the pyrrolidine ring strongly favors the Cγ-endo conformation. researchgate.netresearchgate.netplos.org Conversely, (2S, 4R)-4-fluoroproline (4R-FPro or Flp) preferentially adopts a Cγ-exo pucker. wisc.eduresearchgate.netresearchgate.net This conformational control is significant; for instance, refined analysis has quantified the preference of (4S)-FPro for the endo conformation to be as high as 20:1, while (4R)-FPro favors the exo conformation at a ratio of 6:1. nih.gov While the (3-fluorophenyl)methyl group in the target compound adds steric bulk, the underlying electronic influence of the fluorine on the ring itself is expected to follow the same principles established for simpler fluoroprolines. The substituent's own steric demands would present an additional factor in the final conformational equilibrium.
| Compound | Favored Pyrrolidine Pucker | Approximate Population Ratio (Exo:Endo) | Primary Driving Effect |
|---|---|---|---|
| L-Proline | Cγ-endo (slight preference) | ~1:2 | Minimal intrinsic bias |
| (2S, 4R)-4-Fluoroproline (4R-FPro) | Cγ-exo | ~6:1 | Stereoelectronic (Gauche Effect) |
| (2S, 4S)-4-Fluoroproline (4S-FPro) | Cγ-endo | ~1:20 | Stereoelectronic (Gauche Effect) |
This table summarizes the general conformational preferences of 4-fluoroprolines based on published data for model systems. The exact ratios can vary with solvent and peptide context.
The strong conformational bias induced by fluorine is primarily attributed to a stereoelectronic phenomenon known as the gauche effect. wisc.edubeilstein-journals.org This effect describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (at a ~60° dihedral angle) to an adjacent electron-withdrawing group or a bond with significant σ-acceptor character. beilstein-journals.orgresearchgate.net In the context of 4-fluoroprolines, the C–F bond orients itself antiperiplanar to an adjacent C–H bond to maximize hyperconjugative interactions (σCH → σ*CF). nih.gov
In (4R)-4-fluoroproline , this gauche effect, exerted by the electron-withdrawing 4R substituent, stabilizes the Cγ-exo pucker. wisc.edu
In (4S)-4-fluoroproline , the 4S substituent stabilizes the Cγ-endo pucker through the same electronic principle. wisc.edu
This stereoelectronic control is potent enough to often override other conformational influences within a protein's tertiary structure, effectively pre-organizing the local backbone geometry. nih.govwisc.edu
Modulation of Prolyl Amide Bond Isomerization (cis/trans)
Peptide bonds preceding a proline residue are unique in their ability to adopt both cis and trans conformations with a relatively small energy difference, in contrast to non-prolyl peptide bonds which are almost exclusively trans. wikipedia.org The equilibrium between these two isomers and the kinetic barrier to their interconversion are critical factors in protein folding and function. nih.govresearchgate.net Fluorination at the 4-position of proline influences both the thermodynamics and kinetics of this isomerization.
The ring pucker preference of a 4-substituted proline is directly correlated with the cis/trans amide bond equilibrium. nih.govnih.gov
Thermodynamics: The Cγ-exo pucker, favored by 4R-FPro, is associated with a higher population of the trans amide bond. nih.govresearchgate.net This is partly due to a stabilizing n→π* interaction between the carbonyl oxygen of the preceding residue and the proline's own carbonyl carbon, an interaction that is geometrically more favorable in the exo pucker. nih.govnih.gov Conversely, the Cγ-endo pucker, favored by 4S-FPro, is associated with a higher population of the cis amide bond compared to unsubstituted proline. researchgate.netnih.govbeilstein-journals.org
Kinetics: The strong inductive effect of the fluorine atom withdraws electron density from the pyrrolidine nitrogen. nih.govnih.gov This reduces the lone pair's ability to participate in resonance with the amide carbonyl, thereby decreasing the double-bond character of the C-N bond. nih.govacs.orgnih.gov The lower rotational barrier results in an accelerated rate of cis/trans isomerization. nih.govacs.orgacs.org Studies on model compounds have shown that the rate of isomerization is faster for fluorinated prolines than for unsubstituted proline. beilstein-journals.orgnih.gov This acceleration can be significant, with some studies reporting a 4-5 fold rate enhancement. acs.org
| Proline Analogue | Favored Ring Pucker | Influence on Amide Bond | Effect on Isomerization Rate |
|---|---|---|---|
| (2S, 4R)-4-Fluoroproline (4R-FPro) | Cγ-exo | Increases trans population | Accelerates cis/trans interconversion |
| (2S, 4S)-4-Fluoroproline (4S-FPro) | Cγ-endo | Increases cis population | Accelerates cis/trans interconversion |
This table illustrates the correlated effects of 4-fluorination on pyrrolidine ring pucker and the adjacent amide bond isomerization.
The partial double bond character of the prolyl amide bond is the source of the high activation energy for cis/trans isomerization (~80 kJ/mol). hw.ac.uk The electron-withdrawing nature of the fluorine substituent, transmitted through the pyrrolidine ring, directly modulates this electronic feature. By pulling electron density away from the nitrogen atom, the fluorine substituent diminishes the p-orbital overlap between the nitrogen and the carbonyl carbon. nih.govnih.gov This reduction in resonance stabilization of the planar amide group lowers the energy of the transition state for rotation, thereby decreasing the kinetic barrier to isomerization. This effect has been confirmed by spectroscopic methods, such as FTIR, which show a decrease in the amide I vibrational frequency in fluorinated proline derivatives, consistent with a lower C-N bond order. nih.gov
Methodologies for Structural and Conformational Elucidation
A combination of experimental and computational techniques is employed to characterize the distinct conformational landscapes of fluorinated prolines like (4S)-4-[(3-fluorophenyl)methyl]-L-Proline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying the conformation of fluoroprolines in solution. nih.govugent.be
¹H NMR: The presence of fluorine helps to disperse the otherwise crowded proton signals of the proline ring, enabling more accurate measurement of vicinal ³J(H,H) scalar coupling constants. nih.gov These values can be used with the Karplus equation to determine dihedral angles and thus deduce the preferred ring pucker. nih.gov
¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F provides a direct and sensitive probe. nih.govcopernicus.org The chemical shift of the fluorine atom is highly sensitive to its local environment, making it an excellent reporter on the ring's conformation and the cis/trans isomeric state of the preceding amide bond. acs.orghw.ac.uk Techniques like 2D EXSY (Exchange Spectroscopy) can be used to measure the kinetics of cis/trans isomerization. ugent.be
X-ray Crystallography: This technique provides precise atomic coordinates of the molecule in the solid state, offering definitive proof of a specific conformation (ring pucker and amide isomerism) in the crystal lattice. nih.govresearchgate.net While solution dynamics are not captured, crystallographic data provides an essential benchmark for comparison with solution-state studies and computational models. nih.gov
Computational Chemistry: Quantum-chemical analyses, often using density functional theory (DFT), are employed to calculate the relative energies of different conformers (Cγ-endo vs. Cγ-exo, cis vs. trans). beilstein-journals.orgresearchgate.net These computational studies help to elucidate the underlying stereoelectronic effects, such as the gauche and anomeric effects, that govern the observed conformational preferences. beilstein-journals.orgresearchgate.net
High-Resolution NMR Spectroscopy for Diastereomeric Analysis and Conformational Mapping
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed conformational analysis of proline-containing molecules in solution. For this compound, NMR studies would provide critical insights into the two key conformational features of the proline ring: the ring pucker and the cis-trans isomerization of the N-terminal amide bond.
The pyrrolidine ring of proline is not planar and exists in one of two preferred puckered conformations: Cγ-exo (down) or Cγ-endo (up), referring to the displacement of the Cγ atom relative to the plane of the other four ring atoms. The stereochemistry of a substituent at the C4 position strongly influences this puckering preference. For 4S-substituted prolines, an endo ring pucker is generally favored. nih.gov This preference can be rationalized by stereoelectronic effects, where the substituent seeks to minimize steric clashes and optimize orbital overlap within the ring. nih.gov
In the context of a peptide containing this compound, 1H NMR can be used to monitor the chemical shifts and coupling constants of the proline ring protons. The magnitude of the 3J coupling constants between the Hα, Hβ, Hγ, and Hδ protons is particularly informative for determining the ring pucker. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as ROESY or NOESY, can reveal through-space proximities between protons, providing definitive evidence for the endo or exo conformation.
The presence of the (3-fluorophenyl)methyl substituent also introduces a 19F NMR handle. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, which is directly influenced by the conformation of the proline ring and the cis-trans isomerism of the preceding peptide bond. This would likely result in distinct 19F NMR signals for the cis and trans isomers, allowing for their quantification. The relative populations of the cis and trans conformers can be determined by integrating the corresponding signals in both 1H and 19F NMR spectra. For 4S-substituted prolines, there is often a stabilization of the cis amide bond conformation compared to unsubstituted proline. nih.gov
A representative dataset illustrating the type of information obtainable from NMR analysis of a 4-substituted proline analog is presented below. While this data is for a generic 4S-substituted proline, it exemplifies the expected findings for this compound.
| Parameter | Trans Isomer | Cis Isomer | Structural Interpretation |
|---|---|---|---|
| 1H δ Hα (ppm) | ~4.2 | ~4.4 | Distinct chemical shifts indicate different electronic environments for the α-proton in the two isomers. |
| 3JHα-Hβ (Hz) | ~8-10 | ~6-8 | Coupling constants are consistent with dihedral angle predictions for specific ring puckers. |
| 19F δ (ppm) | -115.2 | -115.8 | Separated 19F signals allow for unambiguous identification and quantification of cis/trans populations. |
| NOE Hα ↔ Hδ | Weak/Absent | Strong | A strong NOE between Hα and Hδ is characteristic of a cis amide bond. |
| Population (%) | ~70% | ~30% | Integration of signals reveals the thermodynamic preference for the trans isomer, with a significant population of the cis isomer. |
X-ray Crystallography in Probing Fluoroproline-Containing Protein Structures
X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in the solid state. For proteins incorporating this compound, this technique would offer definitive evidence of the conformational consequences of this modification. While a crystal structure of a protein containing this specific analog is not publicly available, the principles can be understood from studies of proteins containing other 4-substituted prolines.
In a protein crystal structure, the electron density map would unambiguously resolve the puckering of the proline ring. Based on known trends for 4S-substituted prolines, an endo pucker would be the expected conformation. nih.govnih.gov This has significant implications for the local backbone geometry, as the ring pucker influences the main-chain dihedral angles φ (phi) and ψ (psi). An endo pucker is often associated with more extended conformations of the peptide backbone. nih.gov
The crystal structure would also definitively establish the conformation of the peptide bond preceding the modified proline residue as either cis or trans. While the trans conformation is generally more stable for most peptide bonds, the energy difference between the cis and trans isomers is smaller for Xaa-Pro bonds. The introduction of a 4S-substituent can further modulate this equilibrium. nih.gov Analysis of a high-resolution crystal structure would reveal the precise bond angles and lengths, as well as any non-covalent interactions involving the (3-fluorophenyl)methyl group. This substituent could engage in hydrophobic or π-stacking interactions with other residues in the protein, potentially influencing the local fold and stability.
The table below summarizes the expected crystallographic parameters for a peptide containing this compound, based on general knowledge of 4-substituted proline structures.
| Parameter | Expected Observation | Significance |
|---|---|---|
| Ring Pucker | Cγ-endo | Consistent with the stereoelectronic influence of a 4S-substituent. |
| ω Dihedral Angle | ~180° (trans) or ~0° (cis) | Definitive assignment of the amide bond conformation. |
| φ Dihedral Angle | -60° to -80° | The ring structure constrains φ, with the pucker introducing subtle variations. |
| ψ Dihedral Angle | Variable, influenced by pucker and local interactions | An endo pucker may favor more extended ψ angles. |
| Substituent Interactions | Potential hydrophobic/aromatic interactions | The (3-fluorophenyl)methyl group can influence local packing and protein stability. |
Applications in Advanced Peptide and Protein Engineering Research
Development of Biologically Active Peptidomimetics
Design and Synthesis of Peptide Analogues with Altered Biological Mechanisms
The design of peptide analogues with altered biological functions often leverages the conformational preferences induced by fluorinated proline residues. The substitution of proline with analogs such as (4S)-fluoro-L-proline (4S-Fpr) or (4R)-fluoro-L-proline (4R-Fpr) can stabilize either the cis or trans conformation of the preceding Xaa-Pro peptide bond, respectively. mdpi.comnih.gov This conformational control is a powerful strategy for modulating a peptide's interaction with its biological target.
A notable example is the modification of the proline-rich antimicrobial peptide (PrAMP) Api137. mdpi.com In one study, all six proline residues in Api137 were systematically replaced with 4S-Fpr and 4R-Fpr. mdpi.comnih.gov These substitutions were shown to significantly adjust the peptide's dual mechanisms of action: inhibition of protein translation and disruption of the 50S ribosomal subunit assembly. mdpi.com For instance, the analog with a 4R-Fpr at position 16 demonstrated the most potent inhibition of ribosome assembly, highlighting how a single, stereospecific substitution can redirect the primary mechanism of a complex biomolecule. mdpi.comnih.gov
The synthesis of such peptide analogues is typically achieved through solid-phase peptide synthesis (SPPS). d-nb.infoscispace.com Methods like "proline editing" allow for the incorporation of a hydroxyproline (B1673980) residue during standard synthesis, which is then chemically modified on the solid support to yield the desired 4-substituted proline derivative, including fluorinated versions. scispace.com This approach facilitates the creation of a diverse library of peptide analogues for systematic biological evaluation. scispace.comnih.govthieme-connect.de
Studies on Ribosome Binding and Translation Inhibition in Proline-Rich Antimicrobial Peptides
Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of therapeutics that function by entering bacterial cells and inhibiting protein synthesis. bohrium.comrsc.orgunits.it They typically bind within the polypeptide exit tunnel of the ribosome, thereby stalling translation. rsc.orgnih.govnih.gov The incorporation of fluorinated proline analogs has been instrumental in elucidating the structure-activity relationships governing this interaction.
These findings underscore the utility of fluoroproline scanning in mapping the functional epitopes of PrAMPs and in engineering novel peptides with enhanced or altered antimicrobial mechanisms.
| Api137 Analog | Key Substitution | Relative Antibacterial Activity (MIC vs. E. coli) | Primary Observed Mechanism |
|---|---|---|---|
| Api137 (Wild Type) | None | 1x | Inhibits translation and disrupts 50S ribosome assembly |
| 4S-Fpr11 | Pro11 → (4S)-fluoro-L-proline | 4x more active | Potent translation inhibition; suggested shifted ribosome binding site |
| 4R-Fpr16 | Pro16 → (4R)-fluoro-L-proline | Equipotent to Api137 | Strongest disruption of 50S ribosome assembly |
| 4S-Fpr16 | Pro16 → (4S)-fluoro-L-proline | 4x less active | Minimal disruption of 50S ribosome assembly |
Utility as ¹⁹F NMR Spectroscopic Probes in Chemical Biology
The fluorine-19 (¹⁹F) nucleus possesses highly favorable properties for Nuclear Magnetic Resonance (NMR) spectroscopy, including a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift range. d-nb.infonih.gov Since fluorine is absent in naturally occurring biomolecules, ¹⁹F NMR offers background-free signal detection, making it an exceptionally sensitive tool for studying biological systems. nih.gov
Design and Synthesis of ¹⁹F-Labeled Peptides for NMR Studies
The design of ¹⁹F-labeled peptides for NMR studies involves the site-specific incorporation of a fluorinated amino acid, such as a fluoroproline analog. researchgate.netcopernicus.org The synthesis of these labeled peptides is readily accomplished using standard solid-phase chemical synthesis protocols. nih.gov The fluorinated amino acid building blocks, such as Fmoc-(4S)-fluoro-L-proline, are incorporated at specific positions within the peptide sequence.
The chemical synthesis of fluoroproline diastereomers often begins with the readily available (2S,4R)-4-hydroxyproline. nih.govnih.gov Various fluorinating agents can be used to displace the hydroxyl group, allowing for the synthesis of both (4R) and (4S) isomers. nih.govnih.gov This synthetic accessibility has made fluoroprolines widely used probes in chemical biology. nih.govcopernicus.org
Applications in Monitoring Protein Conformation, Dynamics, and Interactions
Once incorporated into a peptide or protein, the ¹⁹F NMR signal of the fluoroproline serves as a sensitive reporter of its local environment. copernicus.org Changes in protein conformation, dynamics, or binding to other molecules can be monitored by observing changes in the ¹⁹F chemical shift, line shape, or relaxation properties. nih.govcopernicus.org
Fluorinated prolines are particularly valuable for studying proline-rich motifs, which are common in signaling proteins but are challenging to study by conventional proton NMR due to a lack of amide protons and poor chemical shift dispersion. nih.govcopernicus.orgcopernicus.org Researchers have used peptides containing (4R)- and (4S)-fluoroproline to study conformational dynamics and to elucidate the binding kinetics of these peptides to protein interaction modules like the SH3 domain. nih.govcopernicus.org
The distinct conformational biases of (4R)- and (4S)-fluoroproline can be exploited to obtain kinetic information about binding events. nih.govcopernicus.org Furthermore, the ¹⁹F chemical shift is sensitive enough to distinguish between the cis and trans isomers of the prolyl peptide bond, enabling real-time monitoring of the isomerization process, which is often a rate-limiting step in protein folding. nih.govresearchgate.net
| Advantage | Description |
|---|---|
| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio (0.94 relative to ¹H), leading to strong NMR signals. |
| 100% Natural Abundance | The ¹⁹F isotope is 100% naturally abundant, eliminating the need for costly isotopic enrichment. |
| No Background Signal | Fluorine is essentially absent from biological systems, resulting in background-free spectra. |
| Large Chemical Shift Range | The wide range of ¹⁹F chemical shifts provides high resolution and sensitivity to the local chemical environment. |
| Reporter of Conformation | The ¹⁹F signal is sensitive to changes in protein structure, dynamics, and intermolecular interactions. |
Future Research Directions and Translational Potential
Expansion of the Genetic Code with Fluorinated Amino Acids for Synthetic Biology
The ability to incorporate non-canonical amino acids (ncAAs) site-specifically into proteins is a cornerstone of synthetic biology, enabling the creation of novel proteins with unique properties. acs.orgnumberanalytics.com Genetic code expansion (GCE) techniques, which involve the use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs, have revolutionized protein engineering. acs.orgnih.gov The incorporation of fluorinated amino acids, such as (4S)-4-[(3-fluorophenyl)methyl]-L-Proline, into the genetic code opens up new avenues for designing proteins with enhanced stability, novel catalytic activities, and unique spectroscopic properties. nih.govnumberanalytics.com
Future research in this area will likely focus on the development of highly efficient and specific orthogonal translation systems for the incorporation of this compound. This involves engineering aminoacyl-tRNA synthetases that can recognize this specific analog and charge it onto a corresponding orthogonal tRNA. acs.org The successful incorporation of this fluorinated proline could lead to the production of proteins with tailored functionalities for applications in biocatalysis, therapeutics, and biomaterials. numberanalytics.comnumberanalytics.com
| Application Area | Potential Benefit of Incorporation | Example |
|---|---|---|
| Protein Engineering | Enhanced thermal and chemical stability. researchgate.net | Creation of more robust industrial enzymes. |
| Biocatalysis | Altered substrate specificity and catalytic efficiency. numberanalytics.com | Development of enzymes for novel chemical transformations. |
| Biomedical Research | Introduction of unique probes for studying protein function. acs.org | 19F NMR studies of protein-ligand interactions. acs.org |
| Therapeutics | Improved pharmacokinetic properties of protein drugs. numberanalytics.com | Development of antibodies with longer half-lives. numberanalytics.com |
Rational Design of Next-Generation Fluoroproline Analogues for Precision Bioengineering
The rational design of proteins with precisely controlled structures and functions is a major goal of bioengineering. u-tokyo.ac.jp Fluorinated proline analogs are particularly valuable in this context due to the predictable effects of fluorine substitution on the conformation of the proline ring and the preceding peptide bond. nih.govnih.gov The electron-withdrawing nature of the fluorine atom can influence the pucker of the pyrrolidine (B122466) ring and the cis-trans isomerization of the peptidyl-prolyl bond, which are critical determinants of protein structure and folding. researchgate.netnih.gov
Building upon the foundational understanding of simpler fluoroprolines, the rational design of next-generation analogs, including derivatives of this compound, will enable finer control over protein architecture. researchgate.net For instance, modifying the position and number of fluorine atoms on the phenyl ring could systematically tune the electronic properties and steric bulk of the side chain, thereby offering a sophisticated tool for precision bioengineering. rsc.org This approach could be used to stabilize specific protein conformations, modulate protein-protein interactions, or design novel self-assembling peptide-based biomaterials. rsc.org
| Proline Analog | Primary Conformational Influence | Effect on Protein Stability |
|---|---|---|
| (4R)-Fluoroproline | Favors the C4-exo ring pucker and the trans peptide bond. nih.gov | Generally increases thermal stability. acs.org |
| (4S)-Fluoroproline | Favors the C4-endo ring pucker and the cis peptide bond. researchgate.netnih.gov | Can be stabilizing or destabilizing depending on the context. nih.gov |
| 4,4-Difluoroproline | Minimal pucker preference, but accelerates cis-trans isomerization. nih.govnih.gov | Can be destabilizing in some protein contexts. nih.gov |
| This compound | Predicted to influence ring pucker and peptide bond isomerism through a combination of steric and electronic effects. | Context-dependent, offering potential for fine-tuning stability. |
Advanced Computational Modeling for Predictive Design and Analysis of Proline Derivative Functionality
Computational modeling plays an increasingly vital role in predicting the impact of amino acid substitutions on protein structure and function, thereby guiding rational protein design. nih.govresearchgate.net For fluorinated amino acids, the development of accurate force field parameters is crucial for performing meaningful molecular dynamics (MD) simulations. nih.gov Advanced computational models can be used to predict how the incorporation of this compound will affect protein stability, folding kinetics, and dynamics. nih.gov
Future research will likely involve the development of specific force field parameters for this compound to be used with established simulation packages. nih.govacs.org These parameters will enable researchers to perform in silico experiments to screen for beneficial mutations, understand the molecular basis of observed experimental effects, and design novel proteins with desired properties. The integration of computational modeling with experimental validation will accelerate the development of proteins incorporating this and other novel proline derivatives. nih.gov
Exploration of Novel Biological Targets and Mechanistic Insights via this compound as a Research Tool
Fluorinated amino acids are excellent probes for nuclear magnetic resonance (NMR) spectroscopy. acs.org The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making ¹⁹F NMR a sensitive technique for studying protein structure, dynamics, and interactions. mdpi.com The incorporation of this compound into a protein introduces a unique ¹⁹F NMR signal that can be used to report on the local environment of the proline analog. nih.gov
This powerful research tool can be employed to explore novel biological targets and gain mechanistic insights into a wide range of biological processes. For example, by incorporating this compound into a protein of interest, researchers can use ¹⁹F NMR to monitor conformational changes upon ligand binding, characterize protein-protein interactions, and study the kinetics of protein folding. acs.orgnih.govnih.gov This approach can provide valuable information that is often difficult to obtain using other biophysical techniques, thereby advancing our understanding of complex biological systems.
Q & A
Q. What synthetic routes are recommended for preparing (4S)-4-[(3-fluorophenyl)methyl]-L-Proline, and which intermediates require strict monitoring?
- Methodological Answer : The synthesis typically involves introducing the 3-fluorophenylmethyl group via alkylation or Mitsunobu reaction on a protected L-proline scaffold. Key intermediates include Boc-protected proline derivatives (e.g., Boc-(2S,4S)-4-hydroxyproline methyl ester) and fluorinated aryl precursors (e.g., 3-fluorobenzyl bromide). Monitoring via TLC or HPLC is critical after fluorination steps to ensure regioselectivity and avoid byproducts like over-alkylation or racemization. Purification via silica gel chromatography or recrystallization is recommended .
Q. How can the stereochemical integrity of the (4S)-configuration be confirmed during synthesis?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to separate enantiomers. Compare retention times with authentic standards. Complementary techniques include X-ray crystallography of crystalline intermediates or 2D-NMR (e.g., NOESY) to confirm spatial proximity of the 3-fluorophenylmethyl group to the proline ring’s stereocenter .
Q. Which analytical techniques are essential for characterizing purity and structural fidelity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, // NMR for structural elucidation, and HPLC with UV/ELSD detection for purity assessment (>98%). For fluorinated analogs, NMR is particularly useful to verify substitution patterns and detect residual fluorinated impurities .
Advanced Research Questions
Q. How does the 3-fluorophenylmethyl group influence proline ring conformation, and what experimental approaches can probe these effects?
Q. What strategies resolve discrepancies between theoretical and observed 19F^{19}\text{F}19F NMR chemical shifts in fluorinated proline derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity or intramolecular interactions. Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) accounting for solvation effects. Experimentally, measure shifts in deuterated solvents (e.g., DMSO-d, CDCl) and compare with fluorinated reference compounds. Isotopic labeling (e.g., -proline) can isolate electronic effects .
Q. Which degradation pathways should be prioritized in stability studies under physiological conditions?
- Methodological Answer : Focus on hydrolytic cleavage of the ester/amide bond (if present) and oxidative defluorination. Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Buffered solutions (pH 1.2–7.4) simulate gastric/plasma conditions. For oxidative stability, employ HO or cytochrome P450 microsomal assays to identify metabolites .
Q. How can catalytic systems for enantioselective synthesis minimize racemization?
- Methodological Answer : Opt for organocatalysts (e.g., thiourea-based catalysts) that stabilize transition states via hydrogen bonding. Low-temperature reactions (-20°C to 0°C) reduce epimerization. Monitor enantiomeric excess (ee) dynamically using inline polarimetry or chiral HPLC. Protecting groups (e.g., Boc, Fmoc) can shield the stereocenter during reactive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
